

VX-166 Caspase Inhibition Profile

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Compound Focus: VX-166

Cat. No.: S548200

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The table below summarizes the key in vitro characteristics of **VX-166**, a broad-spectrum, irreversible caspase inhibitor, as identified in the literature [1].

Characteristic	Details
Class	Broad-spectrum, irreversible caspase inhibitor [1]
Key Enzymatic Targets	Potently inhibits caspase-1, -3, -4, -7, -8, and -9 [1]

| **Key Cellular Assays** | • Jurkat T-cell apoptosis (induced by anti-Fas, TNF- α /CHX, staurosporine) • Human Aorta Endothelial Cell (HAEC) apoptosis (serum deprivation) • Cytokine release from Peripheral Blood Mononuclear Cells (PBMCs) (IL-1 β , IL-18) [1] | | **Primary Readout** | Inhibition of apoptotic cell death and reduction of pro-inflammatory cytokine release [1] |

Experimental Context and Findings

The published studies describe the experimental context and outcomes of **VX-166** treatment, which can inform the design of application notes.

- **Assay Systems and Inducers:** Research utilized **Jurkat T-cells** (a human T-cell line) and primary **Human Aorta Endothelial Cells (HAEC)**. Apoptosis was induced via the extrinsic pathway (e.g., **anti-Fas antibody**, **TNF- α** combined with cycloheximide) and intrinsic pathway (e.g., **staurosporine**), demonstrating **VX-166**'s efficacy across multiple death stimuli [1].

- **Detection Methods:** Apoptosis was quantified using **Annexin V binding** detected by a fluorimetric microassay reader and **Cell Death Detection ELISA**, which measures histone-associated DNA fragments [1].
- **Functional Outcomes:** Treatment with **VX-166** resulted in significant, dose-dependent protection against apoptosis in both lymphoid and endothelial cell types. It also inhibited the release of **IL-1 β** and **IL-18** from human PBMCs, highlighting its dual anti-apoptotic and anti-inflammatory potential [1].

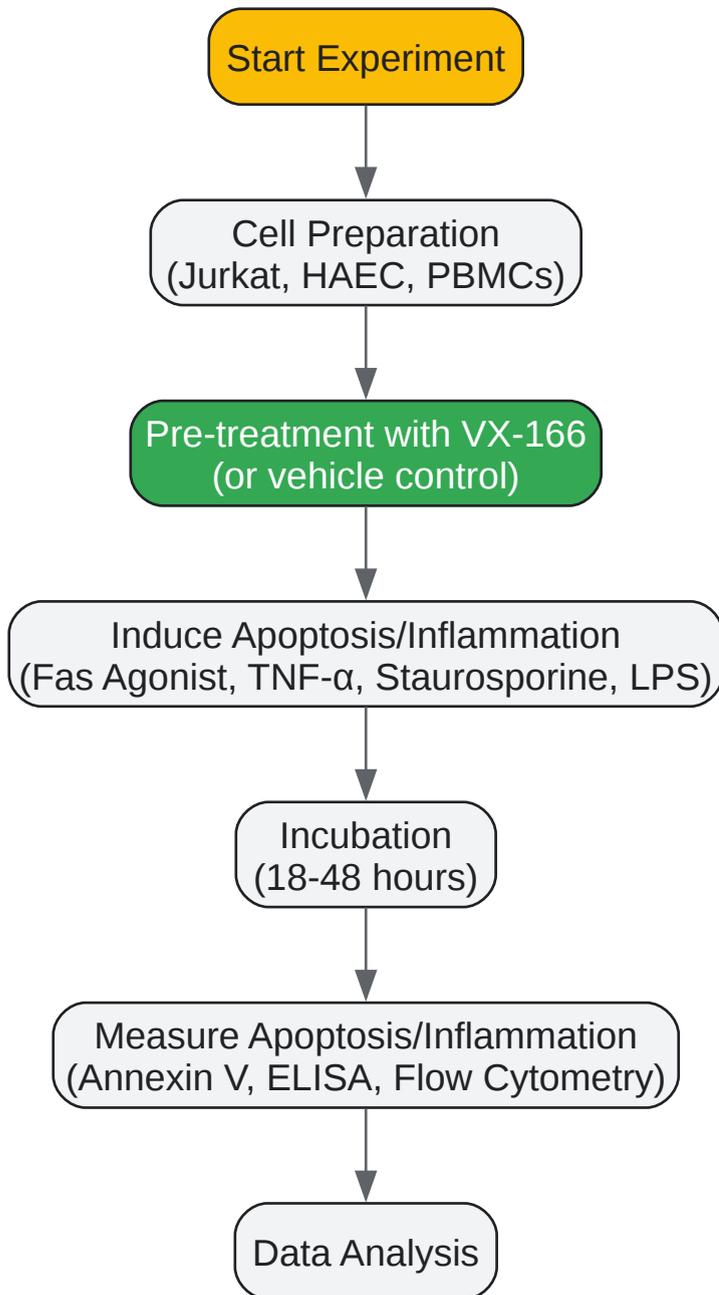
Research Application Guidance

To establish a complete protocol for your research, consider these steps:

- **Consult Foundational Methods:** The assays used align with standard apoptosis detection methods. Refer to general protocols for **Annexin V/Propidium Iodide staining by flow cytometry** and **Cell Death Detection ELISAs** for technical specifics not detailed in the **VX-166** publication.
- **Bridge the Information Gap:** Use the pharmacological data on **VX-166's potency (IC50 values)** and effective cellular concentrations from the provided data to determine appropriate dosing ranges for your experiments [1].
- **Explore Related Tools:** The market for apoptosis assays is robust and advancing [2] [3]. Manufacturers like **Thermo Fisher Scientific, Merck, and Bio-Rad** offer extensive product lines with detailed, validated protocols for caspase activity and apoptosis detection that can be readily adapted [2].

VX-166 Experimental Workflow

The diagram below outlines the general experimental workflow for assessing **VX-166's** anti-apoptotic effects in vitro, based on the methodologies described [1].



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Future Research Directions

The development of caspase inhibitors like **VX-166** for clinical use has faced challenges, primarily concerning **target specificity, efficacy, and potential toxicity** [4]. Research into the non-apoptotic roles of caspases is crucial for designing safer, more effective next-generation inhibitors [4].

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References

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